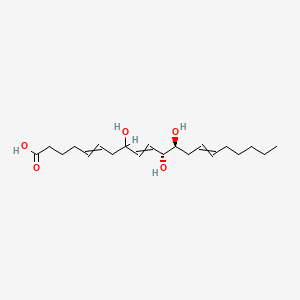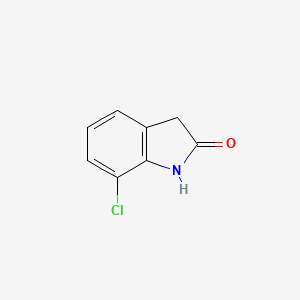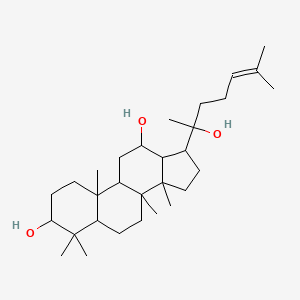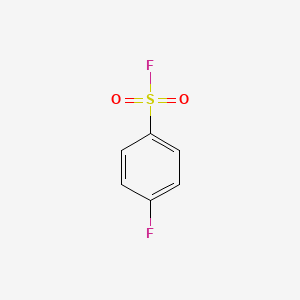
Sibirosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sibirosamine is a unique amino sugar derived from the antitumoral antibiotic sibiromycin. It is chemically identified as 3-C-methyl-4-methylamino-4,6-dideoxyhexopyranose . This compound is notable for its distinct branching carbon skeleton, which sets it apart from other known amino sugars .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sibirosamine is typically obtained through the hydrolysis of sibiromycin. The process involves methanolysis followed by ion-exchange chromatography to isolate the methyl glycoside of this compound . The synthetic route is complex due to the unique structure of this compound, which includes a branched carbon skeleton and multiple functional groups.
Industrial Production Methods: Industrial production of this compound is closely tied to the production of sibiromycin. The antibiotic is produced by the bacterium Streptosporangium sibiricum, and this compound is subsequently isolated through chemical processes . Advances in biotechnology and fermentation processes have improved the yield and efficiency of sibiromycin production, thereby facilitating the extraction of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sibirosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the methylamino and deoxyhexopyranose moieties .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include periodate, acetic anhydride, and methanol. These reagents facilitate the oxidation and substitution reactions that modify the functional groups of this compound .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Sibirosamine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying the mechanisms of antitumoral antibiotics . In medicine, this compound is used to investigate the interactions between antibiotics and cancer cells, providing insights into potential therapeutic applications . Additionally, this compound’s role in the biosynthesis of sibiromycin makes it an important target for genetic and biochemical studies .
Mecanismo De Acción
The mechanism of action of sibirosamine is closely linked to its role in sibiromycin. Sibiromycin exerts its effects by binding to DNA and inhibiting nucleic acid synthesis . This compound enhances the DNA-binding affinity and antitumor properties of sibiromycin, making it a critical component of the antibiotic’s activity . The molecular targets of this compound include DNA and various enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to sibirosamine include other amino sugars and glycosylated antibiotics. Examples include anthramycin and tomaymycin, which are also pyrrolobenzodiazepine antibiotics with antitumor properties .
Uniqueness: This compound is unique due to its branched carbon skeleton and its role in enhancing the biological activity of sibiromycin . Unlike other amino sugars, this compound’s structure allows it to significantly increase the DNA-binding affinity and antitumor efficacy of sibiromycin . This distinctiveness makes this compound a valuable compound for both research and therapeutic applications.
Propiedades
Número CAS |
35665-47-5 |
|---|---|
Fórmula molecular |
C8H17NO4 |
Peso molecular |
191.22 g/mol |
Nombre IUPAC |
2,3,5-trihydroxy-3-methyl-4-(methylamino)hexanal |
InChI |
InChI=1S/C8H17NO4/c1-5(11)7(9-3)8(2,13)6(12)4-10/h4-7,9,11-13H,1-3H3 |
Clave InChI |
CBPNOKCAZZPBGU-UHFFFAOYSA-N |
SMILES |
CC(C(C(C)(C(C=O)O)O)NC)O |
SMILES canónico |
CC(C(C(C)(C(C=O)O)O)NC)O |
Sinónimos |
4,6-dideoxy-3-C-methyl-4-(methylamino)mannose sibirosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
![2-[1-(2-Methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile](/img/structure/B1230629.png)
![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/new.no-structure.jpg)



